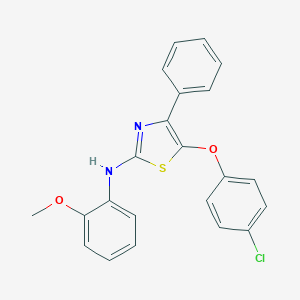![molecular formula C22H14N2S2 B388450 (2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE](/img/structure/B388450.png)
(2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is a complex organic compound that features a biphenyl group, a thienyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene with a phenylboronic acid in the presence of a palladium catalyst.
Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of appropriate thioamide and α-haloketone precursors.
Thienyl Group Introduction: The thienyl group can be introduced via a Stille coupling reaction, which involves the reaction of a halogenated thiophene with an organotin compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents.
Major Products
Oxidation: Oxidized derivatives of the thienyl and thiazole rings.
Reduction: Amino derivatives of the acrylonitrile group.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile: shares similarities with other compounds containing biphenyl, thienyl, and thiazole groups, such as:
Uniqueness
The uniqueness of 3-[1,1’-Biphenyl]-4-yl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in fields requiring precise molecular interactions, such as drug design and materials science.
Propiedades
Fórmula molecular |
C22H14N2S2 |
|---|---|
Peso molecular |
370.5g/mol |
Nombre IUPAC |
(Z)-3-(4-phenylphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H14N2S2/c23-14-19(22-24-20(15-26-22)21-7-4-12-25-21)13-16-8-10-18(11-9-16)17-5-2-1-3-6-17/h1-13,15H/b19-13- |
Clave InChI |
AQESTEGZDBILSW-UYRXBGFRSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=NC(=CS3)C4=CC=CS4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B388367.png)
![3-Benzyl-2-(benzylimino)-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B388371.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388372.png)
![3-Benzyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388377.png)
![(5E)-2-(4-methoxyanilino)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388379.png)
![(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388380.png)
![3-(Dimethylamino)-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388381.png)
![3-(Dimethylamino)-5-[4-(1-naphthylmethoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388383.png)
![(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B388384.png)
![2-[(4-{[3-Benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B388385.png)

![1-(3,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388387.png)
![(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B388389.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B388390.png)
